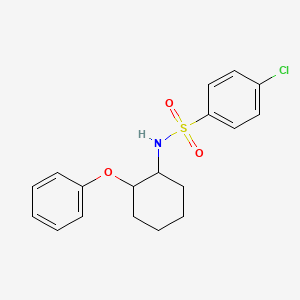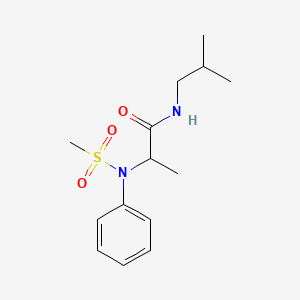![molecular formula C19H27N3O7S B3972524 N-(4-{[4-(1-pyrrolidinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide oxalate](/img/structure/B3972524.png)
N-(4-{[4-(1-pyrrolidinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide oxalate
描述
N-(4-{[4-(1-pyrrolidinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide oxalate, also known as NPS-2143, is a small molecule inhibitor that targets the calcium-sensing receptor (CaSR). CaSR is a G protein-coupled receptor that is involved in regulating calcium homeostasis in the body. NPS-2143 has been extensively studied for its potential use in treating various diseases such as osteoporosis, chronic kidney disease, and cancer.
作用机制
N-(4-{[4-(1-pyrrolidinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide oxalate is a selective inhibitor of the CaSR. CaSR is a receptor that is activated by changes in extracellular calcium levels. When calcium levels are high, CaSR is activated, leading to the inhibition of parathyroid hormone secretion and the promotion of calcium excretion. When calcium levels are low, CaSR is inhibited, leading to the stimulation of parathyroid hormone secretion and the reabsorption of calcium. This compound works by binding to the allosteric site of CaSR, thereby inhibiting its activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal models of osteoporosis, this compound has been shown to increase bone mass and prevent bone loss by inhibiting osteoclast activity and promoting osteoblast activity. In animal models of chronic kidney disease, this compound has been shown to reduce serum phosphorus and calcium levels by inhibiting the reabsorption of these minerals in the kidneys. In addition, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
实验室实验的优点和局限性
N-(4-{[4-(1-pyrrolidinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide oxalate has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It is also highly selective for CaSR, which reduces the potential for off-target effects. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. It also has a short half-life in vivo, which can limit its effectiveness in animal studies.
未来方向
There are several potential future directions for the study of N-(4-{[4-(1-pyrrolidinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide oxalate. One area of interest is the use of this compound in combination with other drugs for the treatment of osteoporosis and chronic kidney disease. Another area of interest is the development of more potent and selective CaSR inhibitors. In addition, there is potential for the use of this compound in the treatment of other diseases such as hyperparathyroidism and hypoparathyroidism. Further research is needed to fully understand the potential applications of this compound.
Conclusion:
This compound, also known as this compound, is a small molecule inhibitor that targets the calcium-sensing receptor. It has been extensively studied for its potential use in treating various diseases such as osteoporosis, chronic kidney disease, and cancer. This compound has several advantages for lab experiments, but also has some limitations. There are several potential future directions for the study of this compound, including its use in combination with other drugs and the development of more potent and selective CaSR inhibitors. Further research is needed to fully understand the potential applications of this compound.
科学研究应用
N-(4-{[4-(1-pyrrolidinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide oxalate has been extensively studied for its potential use in treating various diseases. In preclinical studies, this compound has been shown to increase bone mass and prevent bone loss in animal models of osteoporosis. This compound has also been shown to reduce the progression of chronic kidney disease by reducing the levels of serum phosphorus and calcium in animal models. In addition, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo.
属性
IUPAC Name |
oxalic acid;N-[4-(4-pyrrolidin-1-ylpiperidin-1-yl)sulfonylphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3S.C2H2O4/c1-14(21)18-15-4-6-17(7-5-15)24(22,23)20-12-8-16(9-13-20)19-10-2-3-11-19;3-1(4)2(5)6/h4-7,16H,2-3,8-13H2,1H3,(H,18,21);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZKLFDZYDFGKNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N3CCCC3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-5-nitro-2-pyrimidinyl]morpholine](/img/structure/B3972455.png)
![2-{[4-(1-azepanyl)-1-piperidinyl]methyl}-4-bromophenol ethanedioate (salt)](/img/structure/B3972461.png)
![2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide](/img/structure/B3972470.png)
![4,4'-[(5-methyl-2-furyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3972473.png)




![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxo-3-piperidinecarboxamide](/img/structure/B3972507.png)
![5-[3-nitro-4-(1-piperidinyl)phenyl]-2-furaldehyde](/img/structure/B3972514.png)
![1-[1-(4-ethylbenzyl)-4-piperidinyl]-4-phenylpiperazine oxalate](/img/structure/B3972541.png)
![1-(4-chlorophenyl)-N-{[1-(3-methyl-2-buten-1-yl)-3-piperidinyl]methyl}cyclopropanecarboxamide](/img/structure/B3972556.png)
![1-(2-methoxyphenyl)-4-{1-[2-(trifluoromethyl)benzyl]-4-piperidinyl}piperazine oxalate](/img/structure/B3972562.png)